molecular formula C12H11ClN2O B1596841 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride CAS No. 423768-42-7

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride

Cat. No. B1596841
M. Wt: 234.68 g/mol
InChI Key: MHSWLGGUNFSGJR-UHFFFAOYSA-N
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Description

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride, also known as MPPC, is a chemical compound that has attracted the attention of researchers due to its unique properties. It is a pyrazole derivative that has been synthesized for various scientific research applications, including drug design and development.

Scientific Research Applications

New Synthesis Methods

  • A study outlines new flexible synthesis methods for pyrazoles with different functionalized substituents at C3 and C5, highlighting the utility of such compounds, including 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride, as precursors to more complex molecules. This method involves the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus, demonstrating the compound's role in ligand synthesis for potential applications in material science and catalysis (Grotjahn et al., 2002).

Corrosion Inhibition

  • Research on corrosion inhibition performance shows that pyrazole derivatives can act as effective inhibitors for mild steel in acidic conditions. The study explores the mechanism of inhibition and adsorption behavior, providing insights into the compound's potential applications in protecting industrial materials (Yadav et al., 2016).

Safety And Hazards

The safety and hazards associated with pyrazole derivatives can vary widely depending on the specific compound. It’s always important to refer to the specific Material Safety Data Sheet (MSDS) for information on a particular compound3.


Future Directions

Pyrazoles and their derivatives continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on the development of new synthetic methods and the discovery of new biological activities12.


Please note that this is a general overview and the specific properties and activities can vary widely depending on the specific pyrazole derivative. For detailed information on a specific compound, it’s always best to refer to the primary literature or other reliable sources.


properties

IUPAC Name

5-methyl-1-(2-methylphenyl)pyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-5-3-4-6-11(8)15-9(2)10(7-14-15)12(13)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSWLGGUNFSGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381528
Record name 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride

CAS RN

423768-42-7
Record name 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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